molecular formula C6H9N3O2 B12929006 6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one CAS No. 94940-32-6

6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one

Cat. No.: B12929006
CAS No.: 94940-32-6
M. Wt: 155.15 g/mol
InChI Key: WXTQNKJTTANZAH-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxy-3-methylpyrimidine with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction may require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxo-pyrimidines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral or anticancer therapies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxypyrimidine
  • 3-Methyl-2-aminopyrimidine
  • 4-Methoxy-6-methylpyrimidine

Comparison

6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

CAS No.

94940-32-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-amino-2-methoxy-3-methylpyrimidin-4-one

InChI

InChI=1S/C6H9N3O2/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3

InChI Key

WXTQNKJTTANZAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1OC)N

Origin of Product

United States

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